4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide
Description
This compound’s structure combines a sulfonamide backbone with a polar hydroxyalkyl substituent, which may enhance solubility in polar solvents compared to purely alkyl-substituted analogs.
Properties
IUPAC Name |
4-hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-11(2,15)8-14(3)18(16,17)10-6-4-9(13-12)5-7-10/h4-7,13,15H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAJSGSGLKVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)S(=O)(=O)C1=CC=C(C=C1)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 2-hydroxy-2-methylpropylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound could be utilized in the production of various chemical products, including agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Sulfonamide Derivatives with Hydrazinyl Groups
- 4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide (CAS: 326909-71-1) Molecular Formula: C₁₅H₂₁N₃O₄S Key Features: Shares the benzenesulfonamide core and hydrazinyl group but substitutes the N-atom with diethyl groups instead of the hydroxy-methylpropyl and methyl groups. The hydrazine is conjugated to an acetyl-oxopropylidene moiety, which may stabilize the structure via resonance . Physical Properties: Predicted pKa ≈ 4.91 (moderate acidity), density ≈ 1.22 g/cm³, boiling point ≈ 477.7°C . Comparison: The diethyl groups likely increase lipophilicity relative to the target compound’s hydroxyalkyl group. The conjugated hydrazine may reduce reactivity compared to the free hydrazinyl group in the target compound.
- N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides Synthesis: Prepared via condensation of guanidine derivatives with 2-formylbenzoic acid under reflux in acetic acid . Key Features: Incorporates a sulfonamide group and hydrazinecarboximidamide moiety but includes alkylthio and chloro substituents on the benzene ring. The hydrazinecarboximidamide group offers additional coordination sites, unlike the simpler hydrazinyl group in the target compound .
Compounds with 2-Hydroxy-2-methylpropyl Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 2-hydroxy-2-methylpropyl group attached to an amide nitrogen instead of a sulfonamide.
- Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization due to its polar hydroxy and rigid tert-butyl-like structure .
- Comparison : The amide group is less acidic than sulfonamide, affecting metal coordination. The hydroxy group’s role in solubility mirrors that in the target compound, but the absence of a hydrazinyl group limits further derivatization .
Penipacid A (C₁₃H₁₈N₂O₃)
- Structure : Contains an N'-(2-hydroxy-2-methylpropyl)acetimidamide motif linked to a benzoic acid moiety.
- Key Features : The hydroxy-methylpropyl group is part of an imidamide structure with an E-configured imine double bond, influencing stability and interactions .
- Comparison : The imidamide group introduces rigidity and conjugation absent in the target compound. The benzoic acid moiety enhances polarity, contrasting with the sulfonamide’s electron-withdrawing nature .
Pharmacologically Active Analogs
- 8-Amino-N-(2-hydroxy-2-methylpropyl)imidazo[1,2-a]pyrazine-6-carboxamide Derivatives Applications: PI3K inhibitors with demonstrated anticancer activity. The hydroxy-methylpropyl group enhances solubility and bioavailability . Comparison: The carboxamide functional group and heteroaromatic core differ significantly from the sulfonamide-hydrazine system in the target compound, highlighting how minor structural changes dictate therapeutic utility .
Biological Activity
4-Hydrazinyl-N-(2-hydroxy-2-methylpropyl)-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 286.36 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. The following sections detail specific findings related to its biological effects.
Antitumor Activity
Several studies have investigated the antitumor potential of hydrazine derivatives, including this compound.
Case Study: Inhibition of Tumor Cell Proliferation
In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including:
- Breast Cancer Cells
- Lung Cancer Cells
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced cell viability. The IC50 values for these effects were reported to be in the micromolar range, indicating significant potency.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets.
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) :
- The compound acts as an inhibitor of DHFR, a key enzyme in folate metabolism. This inhibition disrupts nucleotide synthesis, which is critical for cancer cell proliferation.
- Studies indicated that the compound downregulates DHFR protein levels, leading to reduced cellular NADPH levels and destabilization of DHFR.
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has been shown to exhibit anti-inflammatory properties.
The anti-inflammatory activity is believed to arise from the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was demonstrated in animal models where treatment with the compound resulted in decreased inflammation markers.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Breast Cancer | 5.0 | Apoptosis induction |
| Lung Cancer | 7.5 | Cell cycle arrest | |
| Anti-inflammatory | Murine Model | 10.0 | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
